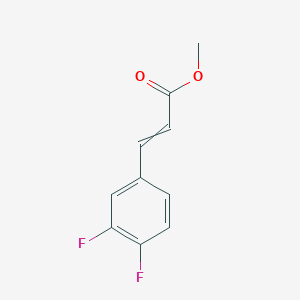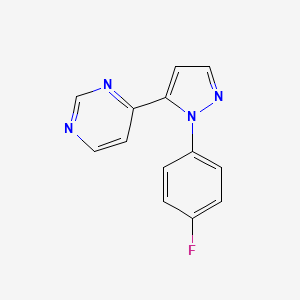
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyridine moiety and a trifluoroethanamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-pyridine and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
科学研究应用
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a tool in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions with enzymes or receptors, while the trifluoroethanamine group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound shares the bromopyridine moiety but differs in the presence of a piperidine ring instead of the trifluoroethanamine group.
3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one: Another compound with a bromopyridine moiety, but with different functional groups and applications.
Uniqueness
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride is unique due to the combination of the bromopyridine and trifluoroethanamine groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H8BrCl2F3N2 |
|---|---|
分子量 |
327.95 g/mol |
IUPAC 名称 |
(1S)-1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;dihydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.2ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;;/h1-3,6H,12H2;2*1H/t6-;;/m0../s1 |
InChI 键 |
ATDUOYSQXPQTEC-ILKKLZGPSA-N |
手性 SMILES |
C1=CC(=NC=C1Br)[C@@H](C(F)(F)F)N.Cl.Cl |
规范 SMILES |
C1=CC(=NC=C1Br)C(C(F)(F)F)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B13653454.png)
![[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13653459.png)



![3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)
![Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B13653499.png)

![4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline](/img/structure/B13653508.png)

